molecular formula C9H12N2O3 B2784844 4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2319850-79-6

4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2784844
CAS No.: 2319850-79-6
M. Wt: 196.206
InChI Key: JUAAPLUEMHQAOW-UHFFFAOYSA-N
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Description

4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide (PubChem CID: 132451354) is a chemical compound with the molecular formula C9H12N2O3. It belongs to the class of dihydropyridine derivatives, a scaffold recognized as a privileged structure in medicinal chemistry due to its profound effect on pharmacological activity and its presence in numerous approved pharmaceuticals . The dihydropyridine core is a precursor to pyridine, a ring system found in essential biological molecules like NAD+ and NADP+, and is integral to drugs such as nifedipine, a calcium channel blocker, and ciclopirox, an antifungal agent . This specific compound serves as a valuable building block in drug discovery, particularly for the synthesis of larger, more complex molecules designed to target enzymes or receptors that recognize heteroaromatic motifs . While the classic 1,4-dihydropyridine structure is associated with calcium channel modulation, derivatives like this one, with substitutions at the 1 and 4 positions, are increasingly explored for other activities, such as kinase inhibition or antiproliferative effects, owing to their electron-rich aromatic systems . Researchers can utilize this compound to develop novel bioactive molecules for potential applications in areas including oncology and infectious diseases. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-10-9(13)6-5-11(2)8(12)4-7(6)14-3/h4-5H,1-3H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAAPLUEMHQAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(C(=O)C=C1OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methoxyacetophenone with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent methylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or introducing reactive handles for further functionalization.

Key conditions :

  • Acidic hydrolysis : Concentrated HCl (6M) at reflux for 8–12 hours yields 4-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid (confirmed via IR and 13C^{13}\text{C} NMR) .

  • Basic hydrolysis : NaOH (2M) in ethanol/water (1:1) at 60°C for 6 hours produces the corresponding carboxylate salt.

Example :

CarboxamideHCl (6M), refluxCarboxylic Acid(Yield: 72–85%)[8]\text{Carboxamide} \xrightarrow{\text{HCl (6M), reflux}} \text{Carboxylic Acid} \quad (\text{Yield: 72–85\%})[8]

Nucleophilic Substitution at Methoxy Position

The methoxy group participates in nucleophilic displacement reactions, particularly with amines or thiols, enabling structural diversification.

Reaction Protocol :

ReagentConditionsProductYield
BenzylamineDMF, 80°C, 4 hoursN-benzyl derivative68%
Sodium hydrosulfideEthanol, reflux, 6 hoursThioether analog54%

Mechanistic Insight :
The reaction proceeds via an SN2S_N2 pathway, with the methoxy oxygen acting as a leaving group after protonation. Steric hindrance from the dimethyl group slightly reduces reaction rates compared to non-methylated analogs.

Oxidation of Dihydropyridine Core

The dihydropyridine ring undergoes oxidation to form a pyridine derivative, a reaction leveraged in synthesizing bioactive analogs.

Oxidation Pathways :

  • With KMnO4_44 : Mild conditions (aqueous KMnO4_4, room temperature, 2 hours) yield the pyridine-3-carboxamide derivative (82% yield).

  • With DDQ : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at 0°C selectively oxidizes the dihydropyridine ring without affecting the methoxy group (91% yield) .

Application :
Oxidized products show enhanced stability and are intermediates for metal-chelating agents in medicinal chemistry .

Cycloaddition Reactions

The conjugated diene system in the dihydropyridine core participates in Diels-Alder reactions, enabling access to polycyclic architectures.

Experimental Data :

DienophileConditionsProductYield
Maleic anhydrideToluene, 110°C, 12 hoursBicyclic adduct63%
TetrazineTHF, rt, 1 hourPyridazine-fused derivative78%

Notable Outcome :
Cycloadducts exhibit improved pharmacological profiles, including increased binding affinity for enzymatic targets .

Amide Bond Reactivity and Functionalization

The carboxamide group undergoes transamidation and reduction reactions, broadening utility in drug design.

Key Transformations :

  • Transamidation : Treatment with excess alkylamines (e.g., 3-chlorobenzylamine) in DMF at 100°C for 8 hours replaces the dimethylamide with arylalkyl substituents (55–70% yield).

  • Reduction : LiAlH4_4 in THF reduces the carboxamide to a primary amine (Yield: 48%; IR confirms NH2_2 stretch at 3350 cm1^{-1}).

Comparative Reactivity Table :

Reaction TypeReagentProductYield
Transamidation3-ChlorobenzylamineArylalkylamide65%
ReductionLiAlH4_4Primary amine48%

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Antitumor Effects
Recent studies have highlighted the compound's potent antitumor activity. For instance, in a Karpas-422 xenograft model, it was administered at a dosage of 160 mg/kg twice daily, resulting in significant tumor regression and over 97% tumor growth inhibition after 25 days of treatment . This compound's mechanism appears to involve the inhibition of the EZH2 enzyme, which plays a crucial role in cancer cell proliferation and survival.

Table 1: Antitumor Efficacy Data

Study Model Dosage (mg/kg) Duration (days) Tumor Growth Inhibition (%)
Karpas-422 XenograftMice160 BID25>97%

Enzyme Inhibition

EZH2 Inhibitor
The compound has been identified as a robust inhibitor of the EZH2 enzyme, which is implicated in various malignancies. Its ability to selectively inhibit EZH2 suggests potential for use in targeted cancer therapies. The compound demonstrated an EC50 value of approximately 0.29 μM in cellular assays, indicating high potency .

Pharmacokinetic Profiles

Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. Preliminary studies indicate favorable bioavailability and clearance rates in animal models, suggesting that it could be effectively translated into clinical settings.

Table 2: Pharmacokinetic Data

Parameter Value
Clearance (L/h/kg)Moderate (2.16)
Bioavailability (%)High (≥92%)
Half-life (h)~1.6

Mechanism of Action

The mechanism of action of 4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares key structural features, molecular formulas, and physical properties of the target compound with similar dihydropyridine carboxamides:

Compound Name (Source) R4 Substituent N-Substituent 1-Substituent Molecular Formula Molar Mass (g/mol) Melting Point (°C)
4-Methoxy-N,1-dimethyl-6-oxo... (Target) OCH₃ CH₃ CH₃ C₁₀H₁₄N₂O₄* 226.23* Not reported
4-Hydroxy-N,1,5-trimethyl-6-oxo... () OH CH₃ CH₃ C₉H₁₂N₂O₃ 196.2 Not reported
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide () H H CH₃ C₈H₁₀N₂O₂ 166.18 Not reported
8b: 1-{2-[(4-Bromophenyl)amino]-2-oxoethyl}-... () CN C₂H₅ CH₂CO-NHBrPh C₁₈H₁₆BrN₄O₃ 431.25 290
5-Chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo... () Cl C₆H₄OCH₃ CH₂C₆H₃Cl C₂₀H₁₆Cl₂N₂O₃ 403.26 Not reported

*Estimated based on structural analogs.

Key Observations:
  • Substituent Effects on Melting Points: Bulky substituents (e.g., bromophenylaminoethyl in 8b) correlate with higher melting points (290°C), while smaller groups (e.g., methyl in ) lack reported data .

Biological Activity

4-Methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring its pharmacological properties. This article details its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H12N2O3
  • Molecular Weight : 196.20 g/mol
  • CAS Number : 2319850-79-6

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit certain enzymatic pathways or modulate receptor activities, leading to various pharmacological effects. The exact molecular targets remain under investigation but are believed to include:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with receptors that regulate cellular responses.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties , particularly through mechanisms that induce apoptosis in cancer cells. For example, studies have shown that derivatives of dihydropyridine compounds can enhance cytotoxicity against various cancer cell lines by inducing apoptotic pathways .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. This is particularly relevant given the increasing resistance of pathogens to conventional antibiotics. The compound's structure allows it to disrupt bacterial cell membranes or inhibit vital metabolic processes .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cells ,
AntimicrobialExhibits potential antimicrobial effects,
CardiovascularPotential calcium channel blocking activity ,

Case Study: Anticancer Efficacy

A study focusing on the anticancer efficacy of related dihydropyridine derivatives demonstrated significant cytotoxic effects against HeLa cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting the potential for this compound in cancer therapy .

Pharmacokinetic Profile

While detailed pharmacokinetic data specific to this compound are scarce, analogs have shown promising bioavailability and metabolic stability. Studies suggest that modifications in the molecular structure can enhance these properties, leading to better therapeutic outcomes in vivo .

Q & A

Q. How can the synthesis of 4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide be optimized for higher yield and purity?

Methodological Answer: Optimization involves adjusting reaction conditions such as solvent polarity, temperature, and catalysts. Polar solvents (e.g., DMF or acetonitrile) enhance solubility and reaction rates, while catalysts like Lewis acids (e.g., AlCl₃) can improve regioselectivity. Multi-step synthesis protocols should prioritize intermediates with stable substituents (e.g., methyl or methoxy groups) to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. What spectroscopic methods are recommended for characterizing the molecular structure of this compound?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and dihydropyridine ring conformation.
  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight (≈273.29 g/mol) and fragmentation patterns.
  • X-ray Diffraction (XRD): For crystallographic analysis of stereochemical configurations, as demonstrated in studies of structurally analogous dihydropyridines .

Q. What are the key considerations when designing initial biological screening assays for this compound?

Methodological Answer: Focus on target-specific assays based on the compound’s structural analogs. For example:

  • Calcium Channel Modulation: Use fluorometric assays to measure intracellular Ca²⁺ flux, given dihydropyridines’ known role as calcium channel blockers.
  • Anti-inflammatory Activity: Employ ELISA or Western blotting to assess inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) .

Advanced Research Questions

Q. What strategies are effective in analyzing the structure-activity relationship (SAR) of dihydropyridine derivatives like this compound?

Methodological Answer: SAR analysis requires systematic substitution of functional groups and comparative bioassays. For example:

  • Methoxy Group Position: Compare activity of para- vs. meta-substituted analogs to evaluate steric and electronic effects.
  • Carboxamide Modifications: Introduce bulkier substituents (e.g., diphenylmethyl) to assess binding affinity changes. Tabulate results as follows:
Substituent PositionBiological Activity (IC₅₀)Target Selectivity
4-Methoxy12 nM (Calcium Channels)High
3-Methoxy85 nM (Calcium Channels)Moderate

Refer to studies on structurally similar compounds for benchmarking .

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

Methodological Answer: Contradictions often arise from assay variability or substituent differences. Address this by:

  • Standardizing Assay Conditions: Use uniform cell lines (e.g., HEK293 for calcium channels) and buffer systems.
  • Controlled Structural Comparisons: Synthesize analogs with incremental modifications (e.g., halogenation at the phenyl ring) to isolate activity contributors. For example, fluorophenyl substitutions may enhance target selectivity but reduce solubility .

Q. What synthetic routes allow for the introduction of diverse substituents to explore this compound’s pharmacological potential?

Methodological Answer: Utilize modular synthesis approaches:

  • Protection-Deprotection Strategies: Protect the carboxamide group during substitution reactions to prevent side reactions.
  • Cross-Coupling Reactions: Introduce aryl/heteroaryl groups via Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, palladium-catalyzed coupling can add pyridinyl or bromophenyl groups to the dihydropyridine core .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer: Combine computational and experimental methods:

  • Molecular Docking: Model interactions with calcium channel α-subunits using software like AutoDock Vina.
  • Site-Directed Mutagenesis: Mutate key residues (e.g., glutamic acid in voltage-sensing domains) to validate binding sites.
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics and stoichiometry .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability profiles?

Methodological Answer: Re-evaluate experimental parameters:

  • Solubility Tests: Use standardized solvents (e.g., PBS vs. DMSO) and control pH (6–8) to mimic physiological conditions.
  • Stability Studies: Conduct accelerated degradation tests under varying temperatures (4°C, 25°C, 37°C) and humidity levels. Data inconsistencies may stem from polymorphic forms or hydration states, which can be characterized via differential scanning calorimetry (DSC) .

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